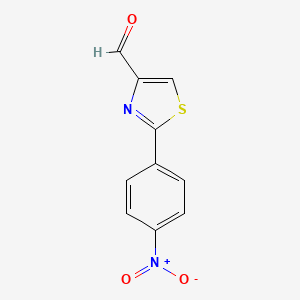

2-(4-Nitrophenyl)thiazole-4-carbaldehyde

Description

Significance of the Thiazole (B1198619) Heterocycle in Medicinal Chemistry and Materials Science

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govsemanticscholar.org Its presence is noted in natural products like vitamin B1 (thiamine) and in a wide array of synthetic pharmaceuticals. semanticscholar.org Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. semanticscholar.orgnih.gov The aromatic nature of the thiazole ring allows for various chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. nih.gov The sulfur and nitrogen atoms within the ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets such as enzymes and receptors. nih.gov

In the realm of materials science, thiazole-containing compounds are utilized in the development of photographic sensitizers and vulcanizing accelerators. nih.govsemanticscholar.org The electron-rich nature of the thiazole ring makes it a useful component in the design of organic materials with specific electronic and optical properties.

The Role of the Nitrophenyl Moiety in Chemical and Biological Contexts

The nitrophenyl group, specifically the 4-nitrophenyl moiety in this compound, plays a crucial role in modulating the molecule's electronic properties and reactivity. The nitro group (-NO₂) is a strong electron-withdrawing group, which influences the electron density distribution across the entire molecule. svedbergopen.com This electronic effect can impact the compound's interaction with biological macromolecules and its potential as a pharmacophore.

In biological systems, nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates. svedbergopen.com This bioreduction process is a key aspect of the mechanism of action for several nitro-containing drugs, including some with antimicrobial and anticancer activities. svedbergopen.commdpi.comnih.gov The reduction of the nitro group can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can induce cellular damage in target organisms or cells. svedbergopen.comnih.gov

The Carbaldehyde Functional Group as a Synthetic Handle and Pharmacophore

The carbaldehyde group (-CHO) is a versatile functional group in organic synthesis, serving as a key building block for the construction of more complex molecules. mdpi.com It readily undergoes a variety of chemical reactions, including nucleophilic addition and condensation reactions, allowing for the introduction of diverse structural motifs. This reactivity makes 2-(4-nitrophenyl)thiazole-4-carbaldehyde a valuable intermediate in the synthesis of a wide range of derivatives for further investigation.

From a medicinal chemistry perspective, the aldehyde functionality can act as a pharmacophore, which is the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. nih.govd-nb.info The carbonyl group of the aldehyde can form hydrogen bonds with amino acid residues in the active sites of enzymes and receptors, contributing to the binding affinity and biological activity of the molecule. researchgate.net

Overview of Research Trajectories for this compound

Current research on this compound and its derivatives is exploring several promising avenues. A primary focus is on its potential biological activities, driven by the combined properties of its constituent parts. Investigations into its antimicrobial and anticancer properties are of particular interest. For instance, the compound has shown activity against various bacterial strains.

The synthetic utility of this compound is another significant area of research. Its role as a precursor for the synthesis of novel heterocyclic compounds with potentially enhanced biological activities is being actively explored. researchgate.net The development of efficient and sustainable synthetic methodologies for this compound and its derivatives is also a key objective.

Below is a data table summarizing some of the reported antimicrobial activity for this compound.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This data is based on initial research findings and highlights the potential of the compound for further development as an antimicrobial agent.

Future research will likely continue to focus on elucidating the mechanisms of action of this compound and its derivatives, optimizing their biological activities through structural modifications, and exploring their potential applications in both medicine and materials science.

An exploration into the synthesis of this compound reveals a landscape of established and modified chemical reactions. The construction of this specific molecule hinges on two key strategic phases: the formation of the core thiazole ring system and the subsequent introduction or concurrent formation of the 4-carbaldehyde group. Methodologies such as the Hantzsch condensation, modifications of the Gewald reaction, and various cyclization strategies are central to assembling the 2-arylthiazole scaffold. Following the ring's construction, functionalization techniques, notably the Vilsmeier-Haack formylation, are employed to introduce the aldehyde moiety.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3S/c13-5-8-6-16-10(11-8)7-1-3-9(4-2-7)12(14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXIIEWUDZDHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505004 | |

| Record name | 2-(4-Nitrophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3474-89-3 | |

| Record name | 2-(4-Nitrophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Modification and Derivatization Strategies for 2 4 Nitrophenyl Thiazole 4 Carbaldehyde Derivatives

Transformations Involving the Carbaldehyde Functional Group

The aldehyde group at the 4-position of the thiazole (B1198619) ring is a versatile handle for a wide range of chemical transformations due to its electrophilic nature and susceptibility to condensation and nucleophilic addition reactions.

Schiff Base Formation and Imine Chemistry

The reaction of the carbaldehyde with primary amines is a fundamental method for generating imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. youtube.com The versatility of this reaction lies in the vast number of commercially available primary amines, allowing for the introduction of a wide array of substituents at the imine nitrogen. nih.gov This strategy has been employed to synthesize various N-substituted imine derivatives of 2-(4-nitrophenyl)thiazole-4-carbaldehyde, which can serve as intermediates for further chemical transformations or as final products for biological evaluation. nih.govorganic-chemistry.org For instance, refluxing 2-amino-4-phenylthiazole (B127512) with different aromatic aldehydes in ethanol (B145695) has been shown to produce the corresponding 2-arylideneamino-4-phenylthiazoles in good yields. mdpi.com

Cyclocondensation Reactions to Form Fused Heterocycles

The carbaldehyde functionality can participate in cyclocondensation reactions to construct fused heterocyclic systems. These reactions often involve a multi-step sequence where the aldehyde first reacts to form an intermediate that possesses a nucleophilic site, which then attacks an electrophilic center to close a ring. For example, the synthesis of thiazolyl-pyrazoline hybrids can be achieved through the condensation of a thiazole derivative with a pyrazoline precursor. nih.gov Similarly, regioselective cyclocondensation of cyclohexanone (B45756) derivatives with cyanothioacetamide can lead to the formation of tetrahydroisoquinoline-3(2H)-thiones. nih.gov These fused systems significantly alter the three-dimensional structure and electronic properties of the parent molecule, potentially leading to novel biological activities.

Reactions Leading to Thiazolidinones and Thiazolidine-2,4-diones

The aldehyde group can be a starting point for the synthesis of thiazolidinone and thiazolidine-2,4-dione rings, which are important pharmacophores in medicinal chemistry. sciensage.infofrontiersin.orgsemanticscholar.org One common approach involves a Knoevenagel condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as thiazolidine-2,4-dione. researchgate.netdocumentsdelivered.com This reaction is often catalyzed by a weak base like piperidine. documentsdelivered.com The resulting 5-arylidene-thiazolidine-2,4-dione derivatives can be further modified. researchgate.net For example, the synthesis of new 3-(4-acetylphenyl)-2-(4-nitrophenyl)thiazolidin-4-one derivatives has been reported, starting from the reaction of 4-nitrobenzaldehyde (B150856) with 4-amino acetophenone (B1666503) to form an imine, which then reacts with mercaptoacetic acid. rdd.edu.iq

Hydrazone and Diacylhydrazine Derivative Synthesis

Condensation of this compound with hydrazines yields hydrazone derivatives. This reaction is analogous to imine formation but utilizes hydrazine (B178648) or its substituted derivatives. researchgate.netnih.gov The resulting hydrazones possess a C=N-N linkage and can exhibit a range of biological activities. A solvent-free mechanochemical method has been successfully used for the condensation of p-nitrophenyl hydrazine with aromatic aldehydes to produce hydrazones in good yields. discoveryjournals.org Furthermore, these hydrazones can be acylated to form diacylhydrazines. A series of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives containing a diacylhydrazine moiety have been designed and synthesized, demonstrating the utility of this functional group in creating complex molecules. nih.gov

Modifications of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group at the 2-position of the thiazole ring offers another site for chemical modification, primarily through reactions involving the nitro group. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making electrophilic substitution challenging.

A key transformation is the reduction of the nitro group to an amino group. jsynthchem.comorganic-chemistry.org This conversion dramatically changes the electronic properties of the phenyl ring, transforming the substituent from strongly electron-withdrawing to electron-donating. nih.gov This, in turn, can significantly impact the biological activity of the molecule. Various reagents can be employed for this reduction, including tin(II) chloride, sodium dithionite, or catalytic hydrogenation. scispace.com A process using trichlorosilane (B8805176) in the presence of an organic base has been shown to be a chemoselective method for reducing nitro groups without affecting other functional groups. google.com The resulting amino group can then serve as a handle for further derivatization, such as acylation or diazotization, to introduce a wide range of substituents.

Diversification of the Thiazole Ring through Substituent Variations

While the core outline focuses on modifications of the existing functional groups, the fundamental synthesis of the this compound scaffold itself allows for diversification. The Hantzsch thiazole synthesis is a common method for constructing the thiazole ring. This typically involves the reaction of a thioamide with an α-haloketone. By varying the starting materials, different substituents can be introduced onto the thiazole ring. For example, using different α-halocarbonyl compounds in the Hantzsch synthesis can lead to variations at the 4- and 5-positions of the thiazole ring. Similarly, starting with different substituted benzaldehydes to form the initial thioamide can introduce substituents onto the phenyl ring at the 2-position. This approach allows for the creation of a library of analogues with diverse substitution patterns on the core heterocyclic structure. nih.gov

Synthesis of Hybrid Molecules Incorporating the 2-(4-Nitrophenyl)thiazole (B3018450) Core

The molecular hybridization approach, which combines two or more pharmacophoric units into a single molecule, is a prominent strategy in medicinal chemistry to develop new compounds with potentially enhanced activity and unique biological profiles. ekb.egresearchgate.net The this compound scaffold serves as a versatile building block for creating such hybrid molecules. Its aldehyde functional group is a key reactive site for derivatization, allowing for the covalent linkage of other heterocyclic systems or bioactive moieties. Common strategies involve the formation of chalcones, Schiff bases, and the construction of new heterocyclic rings, such as pyrazolines, attached to the thiazole core. acs.orgnih.gov

Synthesis of Thiazole-Pyrazoline Hybrids

A widely employed method for creating thiazole-pyrazoline hybrids involves the Hantzsch thiazole synthesis. This reaction typically utilizes an α-haloketone and a thioamide-containing precursor. acs.org To incorporate the 2-(4-nitrophenyl)thiazole moiety, the synthesis often starts with a precursor containing a pyrazoline carbothioamide which is then cyclized with an appropriately substituted phenacyl bromide.

One common pathway begins with the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with thiosemicarbazide (B42300) to form a pyrazoline-1-carbothioamide intermediate. acs.org This intermediate is then reacted with a 2-bromo-1-(4-nitrophenyl)ethan-1-one (4-nitrophenacyl bromide). The sulfur atom of the thioamide attacks the α-carbon of the haloketone, followed by cyclocondensation and dehydration to yield the final thiazolyl-pyrazoline hybrid. acs.orgrsc.org This strategy results in the formation of the 2-(4-nitrophenyl)thiazole ring directly linked to the pyrazoline nitrogen.

An illustrative example is the synthesis of 2-(3-(aryl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-nitrophenyl)-thiazole derivatives. These compounds have been synthesized by reacting 3-(aryl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with 4-nitrophenacyl bromide in ethanol, sometimes with a catalytic amount of dimethylformamide (DMF), under reflux conditions. acs.org This approach allows for the generation of a diverse library of hybrid molecules by varying the substituents on the pyrazoline ring. acs.orgnih.gov

Another related strategy involves the reaction of a thiosemicarbazone derivative with substituted phenacyl bromides. rsc.org For instance, a thiosemicarbazone formed from pyrazole-4-carbaldehyde and thiosemicarbazide can be reacted with 2-bromo-1-(4-nitrophenyl)ethan-1-one. This reaction, conducted under reflux in ethanol, yields pyrazolyl-thiazole hybrids where the thiazole ring bears the 4-nitrophenyl group at the 2-position. rsc.org

| Compound Name | Starting Materials | Synthetic Approach | Reference |

|---|---|---|---|

| 2-(3-(4-(4-benzylpiperidin-1-yl)phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-nitrophenyl)-thiazole | 3-(4-(4-benzylpiperidin-1-yl)phenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and 4-nitrophenacyl bromide | Hantzsch thiazole synthesis | acs.org |

| 2-(5-(4-Nitrophenyl)thiazole-2-yl)-1-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine | 1-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)thiosemicarbazide and 2-bromo-1-(4-nitrophenyl)ethan-1-one | Hantzsch thiazole synthesis from a thiosemicarbazone intermediate | rsc.org |

Synthesis of Thiazole-Chalcone Hybrids

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one framework, are another important class of hybrid molecules. The synthesis of thiazole-chalcone hybrids starting from this compound is typically achieved through the Claisen-Schmidt condensation reaction. nih.govnih.gov This base-catalyzed reaction involves the condensation of an aldehyde with a ketone.

In this context, this compound is reacted with a variety of substituted acetophenones. The reaction is generally carried out in a solvent like ethanol in the presence of a strong base, such as aqueous sodium hydroxide (B78521) (NaOH), often at low temperatures to control the reaction rate. nih.gov The base deprotonates the α-carbon of the acetophenone, generating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the thiazole aldehyde. The resulting aldol (B89426) adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone hybrid. ucl.ac.uk

This synthetic route is highly versatile, as a wide array of chalcone derivatives can be produced by simply changing the substituted acetophenone reactant. This allows for the introduction of different aryl or heteroaryl moieties, enabling the exploration of structure-activity relationships. nih.gov The resulting chalcone hybrids incorporate the 2-(4-nitrophenyl)thiazole core as one of the aryl groups (connected at the β-position of the enone system) and another substituted ring from the acetophenone precursor.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| This compound | Substituted Acetophenone (e.g., 4-chloroacetophenone) | Claisen-Schmidt Condensation | (E)-1-(Substituted-phenyl)-3-(2-(4-nitrophenyl)thiazol-4-yl)prop-2-en-1-one | nih.govnih.gov |

Synthesis of Thiazole-Schiff Base and Related Heterocyclic Hybrids

The aldehyde functional group of this compound provides a direct route for the synthesis of Schiff base (or imine) hybrids. Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde. jocpr.comalayen.edu.iq The reaction involves a nucleophilic attack by the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). jocpr.com

The synthesis is typically performed by refluxing equimolar amounts of this compound and a selected primary amine in a solvent such as ethanol, often with a few drops of an acid catalyst like glacial acetic acid or sulfuric acid. jocpr.com A diverse range of hybrid molecules can be accessed by varying the primary amine component, which can include substituted anilines, aminothiazoles, or other amino-functionalized heterocycles. jocpr.comresearchgate.net

Furthermore, these Schiff base intermediates can be used to construct more complex heterocyclic hybrids. For example, a Schiff base formed from the condensation of the thiazole aldehyde with o-phenylenediamine (B120857) can undergo subsequent oxidative cyclization to form a benzimidazole (B57391) ring system. nih.gov This two-step, one-pot reaction creates a hybrid molecule where the 2-(4-nitrophenyl)thiazole core is linked to a benzimidazole moiety, demonstrating the utility of Schiff base formation as a gateway to further structural complexity.

| Reactant 1 | Reactant 2 | Reaction Conditions | Product Class | Reference |

|---|---|---|---|---|

| This compound | Substituted Primary Amine (e.g., 2-aminobenzothiazole) | Ethanol, acid catalyst, reflux | Thiazole-Schiff Base Hybrid | jocpr.comalayen.edu.iq |

| This compound | o-Phenylenediamine | 1. Condensation (Schiff base formation) 2. Oxidative Cyclization | Thiazole-Benzimidazole Hybrid | nih.gov |

Biological Activities and Mechanistic Investigations of 2 4 Nitrophenyl Thiazole 4 Carbaldehyde Derivatives

Antimicrobial Efficacy

Derivatives of 2-(4-nitrophenyl)thiazole (B3018450) are recognized for their significant antimicrobial properties. The presence of the thiazole (B1198619) ring, which contains both sulfur and nitrogen atoms, combined with the 4-nitrophenyl group, is crucial for their biological activity. This combination can facilitate interactions with microbial cells, leading to inhibitory effects.

The antibacterial effects of 2-(4-nitrophenyl)thiazole derivatives have been evaluated against a range of both Gram-positive and Gram-negative bacteria. The potency of these compounds is often determined by the specific substitutions on the thiazole ring.

One study synthesized a series of derivatives from 2-amino-4-(4-nitrophenyl)thiazole and tested their preliminary in vitro antibacterial activity against several bacterial strains. researchgate.net The screening included four Gram-positive bacteria (Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, and Bacillus pumilus) and four Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae). researchgate.net Among the synthesized compounds, some showed moderate antibacterial activity against two of the Gram-positive bacteria. researchgate.net

Another study on thiazole derivatives highlighted that the incorporation of a 4-nitrophenyl group can enhance antibacterial properties. biointerfaceresearch.com The amphiphilic nature of some thiazole derivatives allows them to penetrate bacterial cell membranes, which can lead to the disruption of cellular processes and ultimately cell death. espublisher.com

Table 1: Antibacterial Activity of Selected Thiazole Derivatives This table is a representative example based on findings for structurally related thiazole derivatives.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazole Derivative 8f | Staphylococcus aureus | Moderate Activity | researchgate.net |

The antifungal potential of 2-(4-nitrophenyl)thiazole derivatives has also been a subject of investigation. Similar to their antibacterial action, their efficacy against fungal pathogens is influenced by their chemical structure.

In the same study that evaluated antibacterial properties, derivatives of 2-amino-4-(4-nitrophenyl)thiazole were also screened for their antifungal activity against Saccharomyces cerevisiae, Candida Tropicalis, and Candida albicans. researchgate.net One of the derivatives demonstrated slight antifungal activity against Candida albicans. researchgate.net Other research on thiazole derivatives has shown that certain modifications can lead to significant anti-Candida activity, with some compounds exhibiting lower Minimum Inhibitory Concentration (MIC) values compared to the reference drug fluconazole. nih.gov The presence of a hydrazine (B178648) substituent in the C2 position of the azole heterocycle has been correlated with increased antifungal efficiency. nih.gov

The antifungal potency is typically reported as MIC values, indicating the lowest concentration of the compound that inhibits visible fungal growth.

Table 2: Antifungal Activity of Selected Thiazole Derivatives This table is a representative example based on findings for structurally related thiazole derivatives.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazole Derivative 8f | Candida albicans | Slight Activity | researchgate.net |

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents, and nitro-containing heterocyclic compounds, including thiazole derivatives, have shown promise in this area. scispace.com The nitro group can be crucial for the antimycobacterial activity. scispace.com

A study on thiazolyl pyrazine (B50134) carboxamide derivatives, which are structurally related to the compound of interest, evaluated their inhibitory activity against Mycobacterium tuberculosis H37Rv. researchgate.net Two of the synthesized compounds showed high anti-mycobacterial activity with a MIC value of 6.25 µg/ml. researchgate.net Another study on coumarin-tethered thiazole derivatives also reported superior anti-TB activity, with some compounds having a MIC of 1.6 µg/mL. espublisher.com While not directly derivatives of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde, these findings highlight the potential of the nitrophenyl-thiazole scaffold in developing new antitubercular drugs.

Anticancer and Cytotoxic Properties

Derivatives of 2-(4-nitrophenyl)thiazole have been investigated for their potential as anticancer agents. Their cytotoxic effects against various cancer cell lines are often attributed to their ability to interfere with cellular processes essential for cancer cell proliferation and survival.

The in vitro cytotoxic activity of these derivatives has been tested against a panel of human cancer cell lines. For instance, a novel thiazole derivative, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile, exhibited strong cytotoxic effects against human liver hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values were 14.05 µg/mL for HepG-2 and 17.77 µg/mL for MCF-7. nih.gov

Another study on newly synthesized thiazole derivatives reported that a compound with a 2-(4-hydroxybenzylidene) substitution showed efficient cytotoxic activity toward MCF-7 and HepG2 cells, with IC50 values of 2.57 µM and 7.26 µM, respectively. mdpi.com Furthermore, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones demonstrated significant cytotoxic effects on various cancer cell lines, with some compounds exhibiting GI50 (50% growth inhibition) concentrations at submicromolar levels. semanticscholar.org

The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's cytotoxicity.

Table 3: In Vitro Cytotoxicity of Selected 2-(4-Nitrophenyl)thiazole Derivatives

| Derivative | Cancer Cell Line | IC50/GI50 | Reference |

|---|---|---|---|

| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | HepG-2 | 14.05 µg/mL | nih.gov |

| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | MCF-7 | 17.77 µg/mL | nih.gov |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Various | Mean GI50: 1.57 µM | semanticscholar.org |

| Thiazole derivative with 2-(4-hydroxybenzylidene) substitution (4c) | MCF-7 | 2.57 µM | mdpi.com |

Beyond general cytotoxicity, research has delved into the mechanisms by which these compounds exert their anticancer effects, with a focus on the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

A study on a 3-nitrophenylthiazole derivative demonstrated that it could induce both early and late apoptosis in MDA-MB-231 breast cancer cells. mdpi.com Treatment with this compound led to a significant increase in the percentage of apoptotic cells compared to untreated controls. mdpi.com The same study also revealed that the compound caused cell cycle arrest at the G1 and G2/M phases, suggesting that its cytotoxic activity is linked to its effect on cell cycle progression. mdpi.com

Another investigation into nitrophenyl-group-containing heterocycles found that a synthesized compound caused cell cycle arrest at the G2/M phase in HEGP2 cells. researchgate.net Furthermore, treatment with this compound resulted in a significant increase in cellular apoptosis in the HEGP2 cell line. researchgate.net These findings suggest that derivatives of 2-(4-nitrophenyl)thiazole can trigger cancer cell death by activating intrinsic apoptotic pathways and disrupting the normal cell division cycle.

Exploration of Other Pharmacological Activities

Derivatives of this compound have been investigated for a variety of pharmacological effects beyond their primary applications. The inherent reactivity of the thiazole core, combined with the electronic properties of the nitrophenyl and carbaldehyde groups, makes these derivatives versatile scaffolds for interacting with diverse biological targets.

Anti-inflammatory Effects

The thiazole nucleus is a key component in many compounds exhibiting anti-inflammatory properties. wjpmr.comijastnet.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. wjpmr.com Research has shown that certain thiazole derivatives can modulate this response, potentially by inhibiting pro-inflammatory mediators. wjpmr.com

Studies on substituted phenyl thiazoles have demonstrated significant anti-inflammatory activity. For instance, nitro-substituted thiazole derivatives have been reported to show better anti-inflammatory activity compared to standard drugs like nimesulide (B1678887) in carrageenan-induced rat paw edema models. wjpmr.com In one study, a series of thiazole derivatives were synthesized and evaluated, with results indicating that all possessed appreciable anti-inflammatory activity. wjpmr.com The anti-inflammatory effect may stem from a combination of inhibiting the release of pro-inflammatory mediators, reducing vascular permeability, and decreasing neutrophil migration. wjpmr.com

Another study synthesized novel thiazole derivatives from 1-(3-methoxyphenyl) ethanone (B97240) and thiourea. ijastnet.com One such derivative, (Z)-4-(3-methoxyphenyl)-N-(4-nitrobenzylidene) thiazole-2-amine (A1), which incorporates a nitrophenyl group, demonstrated the highest anti-inflammatory activity among the tested compounds in a carrageenan-induced rat paw edema model. ijastnet.com

Table 1: Anti-inflammatory Activity of Selected Thiazole Derivatives A table summarizing the anti-inflammatory activity of various thiazole derivatives.

| Compound ID | Derivative Class | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|---|

| 3c | Substituted Phenyl Thiazole | Nitro substitution | Better activity at 3rd hour vs. standard | wjpmr.com |

| A1 | (Z)-4-(3-methoxyphenyl)-N-(4-nitrobenzylidene) thiazole-2-amine | Nitrobenzylidene moiety | Maximum anti-inflammatory activity in series | ijastnet.com |

| 1, 3, 5, 6 | Thiazolyl-Δ2-1,3,4-oxadiazolines and 5-carboxyethyl-2-hydrazone-4-methyl-thiazoles | Thiazole core | Good anti-inflammatory potential compared to diclofenac | researchgate.net |

Antioxidant Potential

Reactive oxygen species (ROS) can cause oxidative damage, leading to a variety of diseases. researchgate.net Antioxidants can mitigate this damage by neutralizing free radicals. Thiazole derivatives have been a focus of research for developing new antioxidant agents. ijastnet.comresearchgate.netchemrxiv.org

In a study of new thiazole derivatives, compounds were screened for their in vitro antioxidant properties using methods like the DPPH (1,1-diphenyl-2-picryl-hydrazyl) free radical scavenging assay. ijastnet.comresearchgate.net The results indicated that derivatives incorporating a nitrophenyl group, such as (Z)-4-(3-methoxyphenyl)-N-(4-nitrobenzylidene) thiazole-2-amine (A1) and N-[4-(3-methoxyphenyl) thiazole-2-yl]-4-nitrobenzamide (A2), were the most active in scavenging radicals. ijastnet.com The antioxidant capacity of thiazole derivatives is often compared to standard antioxidants like ascorbic acid. researchgate.net Studies have shown that many synthesized thiazole compounds demonstrate notable antioxidant activity. chemrxiv.orgresearchgate.net For example, oxidized derivatives of certain butanals were found to be more potent antioxidants than their aldehydic counterparts. nih.gov

Proposed Molecular Mechanisms of Action and Biological Target Interactions

The diverse biological activities of this compound and its derivatives have prompted significant research into their underlying molecular mechanisms. Investigations suggest that these compounds exert their effects through various pathways, primarily involving enzyme inhibition, interactions with specific biological targets, and the induction of cellular stress responses. The functionalization of the thiazole core, particularly with the influential 4-nitrophenyl group, is crucial to their mode of action.

Anticancer Mechanisms

The anticancer potential of nitrophenyl-thiazole derivatives has been linked to several molecular interactions and cellular events.

Enzyme and Receptor Inhibition: A prominent mechanism is the inhibition of enzymes crucial for cancer cell proliferation and survival. Molecular docking studies have identified several potential targets. For instance, a series of 2,4-disubstituted thiazole derivatives were investigated as inhibitors of tubulin polymerization. nih.govacs.org Among the synthesized compounds was 2-((4-Nitrophenyl)amino)-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide, which, along with other analogues, was docked into the colchicine (B1669291) binding site of tubulin to evaluate its binding capability. nih.govacs.org

Furthermore, hybrid molecules incorporating the 2-(4-nitrophenyl)thiazole scaffold have been designed to target specific cancer-related receptors. Molecular docking studies on novel indolin-2-one derivatives bearing this scaffold showed potential interactions with the estrogen receptor (ER) and the epidermal growth factor receptor (EGFR), both of which are key targets in breast cancer therapy. researchgate.net Similarly, pyrazole-thiadiazole derivatives have been studied as EGFR inhibitors, demonstrating that specific structural features can confer high affinity for the enzyme's active site. nih.gov

Induction of Cell Cycle Arrest and Apoptosis: Thiazole derivatives have been shown to interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints. For example, certain thiazole compounds induce cell cycle arrest at the G1/S phase, effectively halting the proliferation of cancer cells. mdpi.com This disruption of the cell cycle is often a precursor to apoptosis, or programmed cell death. Studies on thiazolyl hydrazone derivatives have demonstrated their ability to induce apoptosis in cancer cells, a key indicator of anticancer efficacy. mdpi.commdpi.com The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells and provides an indication of cell viability. nih.govmdpi.comnih.gov

Antimicrobial Mechanisms

The antimicrobial properties of nitrophenyl-thiazole derivatives, particularly against anaerobic bacteria and certain fungi, are a significant area of investigation.

Role of the Nitro Group: The nitro group on the phenyl ring is widely considered essential for the antimicrobial activity of these compounds. nih.gov The proposed mechanism involves the intracellular reduction of the nitro group to form reactive, short-lived intermediates like nitroso and hydroxylamine (B1172632) species. encyclopedia.pub These toxic intermediates can then covalently bind to and damage critical cellular macromolecules, including DNA, leading to cell death. encyclopedia.pub This bactericidal mode of action is particularly effective against anaerobic bacteria, where the low-oxygen environment facilitates the reduction of the nitro group. nih.gov

Enzyme Inhibition in Microbes: Beyond the non-specific damage caused by reactive nitro intermediates, these compounds can also act as specific enzyme inhibitors in microorganisms. Molecular docking studies on 2,4-disubstituted thiazoles have suggested that they have a strong affinity for glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme involved in the biosynthesis of the bacterial cell wall. researchgate.net The presence of a nitro group on the phenyl ring was found to enhance the binding affinity for this target. researchgate.net In another study focusing on Mycobacterium tuberculosis, nitrobenzothiazole derivatives were identified as inhibitors of ATP phosphoribosyl transferase (HisG), an enzyme essential for histidine biosynthesis. nih.gov

The following tables summarize key research findings regarding the molecular interactions and biological activities of these compounds.

Interactive Data Tables

Table 1: Molecular Docking and Enzyme Inhibition Studies of 2-(4-Nitrophenyl)thiazole Derivatives

| Derivative Class | Biological Target | Key Findings | References |

| 2,4-Disubstituted Thiazoles (including nitrophenyl derivatives) | Tubulin (Colchicine Binding Site) | Compounds showed potential to bind to the colchicine site, suggesting a mechanism via inhibition of microtubule polymerization. | nih.gov, acs.org |

| Indolin-2-one-Thiazole Hybrids (containing 2-(4-nitrophenyl)thiazole) | Estrogen Receptor (ER), EGFR | Docking studies indicated high binding scores and affinity for these key cancer-related receptors, suggesting a potential mechanism for breast cancer treatment. | researchgate.net |

| 2,4-Disubstituted Thiazoles (including nitrophenyl derivatives) | Glucosamine-6-Phosphate Synthase | The presence of a nitro group at the para position of the phenyl ring improved binding affinity, indicating a potential antibacterial mechanism via cell wall synthesis inhibition. | researchgate.net |

| Nitrobenzothiazole Derivatives | ATP Phosphoribosyl Transferase (HisG) | Identified as inhibitors of this essential enzyme in M. tuberculosis, suggesting a target for developing new antitubercular agents. | nih.gov |

Table 2: Summary of Investigated Biological Activities of Related Thiazole Derivatives

| Compound/Derivative Class | Activity Type | Cell Line / Organism | Result (IC₅₀ / MIC) | References |

| 5-Substituted-3-((2-(4-nitrophenyl)thiazol-4-yl)imino)-indolin-2-one derivatives | Anticancer | MCF-7 (Breast Cancer) | IC₅₀ values ranging from 60.21 to 130.21 µg/mL. | researchgate.net |

| Thiazolyl Hydrazone Derivatives | Anticancer | MCF-7 (Breast Cancer) | A lead compound showed an IC₅₀ of 125 µg/mL with low toxicity to normal cells. | nih.gov |

| 2-(4-Hydroxybenzylidene)hydrazinyl)thiazole derivative (with phenylhydrazinyl substitution) | Anticancer | MCF-7 (Breast Cancer), HepG2 (Liver Cancer) | IC₅₀ values of 2.57 µM (MCF-7) and 7.26 µM (HepG2). | mdpi.com |

| Nitrothiazole Derivatives | Antibacterial | Anaerobic Bacteria | Exhibited extremely low MIC values, superior to common antibiotics. | nih.gov |

| Thiophene, Thiazole, and Pyrazole derivatives containing a Benzothiazole moiety | Antifungal | Aspergillus fumigatus, Fusarium oxysporum | A thiazole derivative showed potent activity with a MIC of 6.25 µg/mL. | nih.gov |

Computational and Theoretical Investigations of 2 4 Nitrophenyl Thiazole 4 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the structural and electronic properties of thiazole (B1198619) derivatives. nih.govnih.gov Methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to optimize molecular geometries and calculate various molecular properties. atlantis-press.comresearchgate.netmdpi.com These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics from first principles. mdpi.com

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule requires less energy to be excited, indicating higher chemical reactivity. researchgate.net For instance, a study on a thiazole derivative featuring a nitrophenyl group, (E)-2,4-dimethyl-5-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)thiazole, revealed a HOMO-LUMO gap of 3.03 eV, highlighting its reactive nature. researchgate.net The presence of the electron-withdrawing nitro group (-NO₂) and the conjugated system in 2-(4-Nitrophenyl)thiazole-4-carbaldehyde is expected to influence its electronic properties and contribute to a relatively small energy gap, enhancing its potential for charge transfer interactions within biological systems. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors provide a more detailed picture of the molecule's reactivity. atlantis-press.comirjweb.com

Table 1: Key Reactivity Descriptors Derived from Quantum Chemical Calculations

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. irjweb.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. materialsciencejournal.org |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. materialsciencejournal.org |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. atlantis-press.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. irjweb.commaterialsciencejournal.org |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. atlantis-press.com |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

This table presents theoretical descriptors used to evaluate molecular reactivity based on Frontier Molecular Orbital energies.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map is plotted onto the molecule's van der Waals surface, using a color spectrum to indicate different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. researchgate.net In this compound, these areas would be concentrated around the oxygen atoms of the nitro and aldehyde groups, as well as the nitrogen atom of the thiazole ring. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. researchgate.net These are expected to be located around the hydrogen atoms. The MEP surface can also identify regions capable of forming hydrogen bonds, which is critical for understanding ligand-receptor interactions. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. amazonaws.com This method is widely used in drug discovery to screen for potential therapeutic agents and to elucidate their mechanism of action at a molecular level. nih.gov

Docking algorithms calculate a scoring function, often expressed as binding affinity or binding energy (in kcal/mol), to estimate the strength of the ligand-receptor interaction. A more negative score typically indicates a more stable complex and stronger binding. ijpsdronline.com

For example, in a study involving derivatives of 2-(4-nitrophenyl)thiazole (B3018450), molecular docking was performed against the epidermal growth factor receptor (EGFR), a target in cancer therapy. ijpsdronline.com The simulations predicted significant binding affinities, as detailed in the table below.

Table 2: Predicted Binding Affinities of a 2-(4-Nitrophenyl)thiazole Derivative

| Parameter | Value | Unit |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) | - |

| PDB ID | 3ERT | - |

| Docking Score | -8.512 | - |

| Glide Binding Energy | -43.785 | kcal/mol |

Data adapted from a molecular docking study on a derivative of 2-(4-nitrophenyl)thiazole. ijpsdronline.com

Beyond predicting binding affinity, docking maps the specific non-covalent interactions between the ligand and the amino acid residues in the receptor's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively stabilize the ligand in its binding pose. researchgate.net For this compound, the thiazole ring, nitrophenyl group, and carbaldehyde moiety are all capable of participating in such interactions. researchgate.net

A key output of molecular docking is the prediction of the most favorable three-dimensional conformation of the ligand within the receptor's binding pocket. The analysis of this bound state reveals how the molecule adapts its shape to fit the active site, which is crucial for achieving its biological effect. Docking simulations explore various possible conformations (poses) of the ligand, identifying the one with the lowest energy as the most likely binding mode. This information is essential for structure-activity relationship (SAR) studies, which aim to optimize the ligand's structure to improve its binding and efficacy.

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction is a critical step in early-stage drug development that assesses the pharmacokinetic properties of a compound. Various computational models and software, such as SwissADME and pkCSM, are used to predict how a drug candidate will behave in the body. amazonaws.compensoft.netmspsss.org.ua These predictions help to identify compounds with favorable drug-like properties and flag potential liabilities before costly experimental studies are undertaken. mspsss.org.ua

Key ADME parameters predicted for thiazole derivatives include:

Absorption: High gastrointestinal (GI) absorption is predicted for many thiazole derivatives, suggesting good potential for oral bioavailability. amazonaws.comresearchgate.net The "BOILED-Egg" model is a common visualization tool that predicts both GI absorption and blood-brain barrier (BBB) permeation. researchgate.net

Distribution: Predictions assess whether a compound is likely to cross the blood-brain barrier (BBB) or act as a substrate for efflux pumps like P-glycoprotein (P-gp). pensoft.net Many thiazole compounds are predicted to be non-substrates of P-gp, which is a favorable characteristic. researchgate.net

Metabolism: The models predict whether a compound is likely to inhibit or be a substrate for major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). pensoft.net Predicting these interactions is crucial to avoid potential drug-drug interactions.

Excretion: While not always directly predicted, factors related to metabolism and solubility provide clues about the likely routes of excretion.

Studies on related thiazole structures indicate that they often possess promising drug-like properties with good predicted absorption and low toxicity. researchgate.netmspsss.org.ua

Table 3: Representative Predicted ADME Properties for Thiazole Derivatives

| Property | Prediction | Significance |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. amazonaws.com |

| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is less likely to cause central nervous system side effects. pensoft.net |

| P-gp Substrate | No | Favorable property, as the compound is less likely to be actively removed from cells. researchgate.net |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions involving this metabolic pathway. pensoft.net |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions involving this metabolic pathway. pensoft.net |

| Lipinski's Rule of Five | 0 Violations | Suggests the compound has drug-like physicochemical properties. mspsss.org.ua |

This table summarizes common ADME predictions for thiazole-based compounds based on computational studies. pensoft.netmspsss.org.uaresearchgate.net

Molecular Dynamics Simulations to Elucidate Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their flexibility, conformational changes, and interactions with their environment. For this compound and its derivatives, MD simulations can provide a detailed understanding of their dynamic properties at an atomic level, which is crucial for rationalizing their biological activity and for the design of new compounds.

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. nih.govnih.gov This computational method allows researchers to observe how the molecule behaves in a simulated environment, such as in a solvent or interacting with a biological macromolecule like a protein or nucleic acid. nih.govnih.govacs.org The primary goal is to explore the molecule's conformational landscape, identifying stable and transient shapes it can adopt.

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex. researchgate.net If this compound or a derivative is docked into the active site of a target protein, an MD simulation can predict how stable this interaction is over a period of nanoseconds or longer. nih.govresearchgate.net Key metrics are often analyzed to quantify this stability.

Detailed Research Findings from MD Simulations of Thiazole Derivatives:

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles are well-established from research on similar thiazole-containing molecules. nih.govnih.govresearchgate.netplos.org These studies typically involve several key analyses:

Root-Mean-Square Deviation (RMSD): This is a measure of the average distance between the atoms of the simulated molecule at a given time and a reference structure (usually the initial, energy-minimized conformation). A stable RMSD value over the course of a simulation suggests that the molecule has reached a stable conformational state. nih.govresearchgate.net For a ligand bound to a protein, a low and stable RMSD indicates a stable binding mode. researchgate.net

Root-Mean-Square Fluctuation (RMSF): This parameter measures the fluctuation of each individual atom or residue from its average position during the simulation. nih.gov It helps to identify the more flexible or rigid parts of the molecule. For instance, in this compound, an RMSF analysis could show higher fluctuations in the aldehyde and nitro groups, indicating their relative flexibility compared to the more rigid thiazole and phenyl rings.

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the molecule and its surroundings (e.g., water molecules or amino acid residues in a protein's active site) over time. nih.govacs.org The presence of the nitro and carbaldehyde groups in this compound makes it a potential hydrogen bond donor and acceptor, and MD can quantify the stability of these interactions.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the snapshots from an MD simulation to estimate the binding free energy of a ligand to its receptor. researchgate.net This provides a more accurate prediction of binding affinity than molecular docking alone.

The insights gained from MD simulations are valuable for understanding how the dynamic nature of this compound and its derivatives can influence their interactions with biological targets, providing a basis for designing more potent and selective molecules.

Interactive Data Table: Illustrative Parameters for a Hypothetical MD Simulation

The following table outlines typical parameters and expected outputs from a hypothetical MD simulation of this compound complexed with a target protein.

| Parameter | Typical Value/Description | Purpose |

| Simulation Software | GROMACS, AMBER, YASARA | To perform the molecular dynamics calculations. nih.govnih.gov |

| Force Field | AMBER, CHARMM, OPLS | A set of parameters to describe the potential energy of the system. |

| Simulation Time | 100 ns | The duration of the simulation to ensure adequate sampling of molecular motions. nih.govresearchgate.net |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature to mimic physiological conditions. nih.govacs.org |

| Temperature | 300 K | To simulate the system at a physiologically relevant temperature. nih.govacs.org |

| Solvent | Explicit water model (e.g., TIP3P) | To simulate the aqueous environment of a biological system. nih.gov |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Occupancy | To quantify the stability and dynamics of the molecule and its interactions. nih.govacs.orgresearchgate.net |

| Expected RMSD (Ligand) | < 2.0 Å | A low and stable value would suggest the ligand remains in a consistent binding pose. nih.gov |

| Expected RMSF (Protein) | Low in binding site, higher in loops | Indicates which parts of the protein are stable and which are flexible. |

Research Applications and Future Directions for 2 4 Nitrophenyl Thiazole 4 Carbaldehyde

Role as Versatile Building Blocks and Intermediates in Organic Synthesis

2-(4-Nitrophenyl)thiazole-4-carbaldehyde serves as a crucial building block in organic synthesis, primarily due to the reactivity of its constituent functional groups. The aldehyde group (-CHO) is highly susceptible to nucleophilic addition and condensation reactions, making it an ideal starting point for constructing more complex molecular architectures.

A significant application of this reactivity is in the synthesis of Schiff bases (imines), formed by the condensation of the aldehyde with primary amines. ekb.egnih.gov These Schiff bases are not only stable compounds in their own right but also serve as versatile intermediates for the preparation of numerous other organic compounds. ekb.eg The thiazole (B1198619) ring itself, often constructed via the Hantzsch thiazole synthesis, provides a stable heterocyclic scaffold that is a common feature in many biologically active molecules. The presence of the strong electron-withdrawing nitro group further influences the compound's chemical reactivity. Its role as an intermediate is critical in the production of various pharmaceuticals and is explored in agrochemicals. chemimpex.com

Contributions to Pharmaceutical Development and Drug Discovery Pipelines

The thiazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. nih.gov Consequently, this compound has been extensively investigated as a precursor in drug discovery.

Research has primarily focused on its use in developing novel antimicrobial and anticancer agents. chemimpex.com The mechanism of action is often linked to the nitro group, which can be bioreduced within cells to form reactive intermediates that damage cellular components, leading to therapeutic effects. Furthermore, the thiazole ring can interact with the active sites of enzymes, inhibiting their function and disrupting cellular pathways.

Derivatives of this compound, especially Schiff bases and their metal complexes, have shown significant potential. For instance, Schiff bases synthesized from related 2-aminothiazoles have demonstrated antibacterial, antifungal, and anti-inflammatory properties. ekb.egnih.gov The modification of the core structure allows for the fine-tuning of biological activity, making it a valuable lead structure for new antibiotics and chemotherapeutics. nih.gov

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Applications in Agrochemical Research (e.g., Pesticide and Herbicide Development)

The thiazole moiety is not only important in pharmaceuticals but also in agrochemicals, with compounds like Thiabendazole being used as effective fungicides. nih.gov While direct large-scale application of this compound in commercial pesticides has not been extensively documented, its structural analogs are highly relevant. For example, the related compound 2-(4-Fluorophenyl)thiazole-4-carbaldehyde is actively used as a building block in the design of new pesticides and herbicides. chemimpex.com The presence of the thiazole ring and the potential for diverse functionalization make these compounds attractive for developing novel crop protection agents. chemimpex.com Research into the pesticidal activity of various thiazole derivatives suggests a promising future for compounds based on this scaffold. researchgate.net

Exploration in Material Science (e.g., Polymers, Coatings)

The application of this compound and its derivatives is an emerging area in material science. Analogous to its role in other fields, its structural features are key to its potential. Thiophenols, which share some structural similarities, are used in the synthesis of polymers. nih.gov More directly, related compounds such as 2-(4-Fluorophenyl)thiazole-4-carbaldehyde are employed in the creation of specialized materials, including polymers and coatings that require specific chemical properties for enhanced performance. chemimpex.com

Another promising avenue is the development of fluorescent probes and sensors. The related 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde has shown potential in this area due to its photophysical properties. chemimpex.com The aldehyde group is a key feature in "turn on/off" fluorescent sensors; it can react with specific analytes, leading to a change in fluorescence. mdpi.com This makes this compound a candidate for developing novel sensors for detecting various chemical and biological species. mdpi.comresearchgate.net

Emerging Research Areas and Unexplored Therapeutic Avenues

Current research continues to uncover new possibilities for this compound. One of the most active areas is the synthesis of novel derivatives with enhanced or multi-targeted biological activities.

Multi-targeted Inhibitors: Researchers are designing thiazole-based derivatives that can act as dual inhibitors, for instance, targeting both EGFR and VEGFR-2, which is a novel strategy in cancer treatment. nih.gov

Schiff Base and Metal Complexes: The synthesis of Schiff bases from this aldehyde and their subsequent coordination with metal ions (e.g., Cu(II), Co(II), Ni(II)) is a significant area of exploration. These metal complexes often exhibit enhanced antimicrobial or anticancer properties compared to the parent Schiff base. nih.govresearchgate.net

Enzyme Inhibition: Beyond general antimicrobial or anticancer activity, derivatives are being investigated as specific enzyme inhibitors, such as inhibitors of β-glucuronidase or tyrosinase, opening up new therapeutic possibilities. researchgate.net

Bio-imaging and Diagnostics: Leveraging the reactivity of the aldehyde group, there is potential to develop this compound into fluorescent probes for imaging and detecting specific molecules within biological systems. mdpi.comresearchgate.net

| Derivative Type | Emerging Application | Potential Therapeutic Area |

|---|---|---|

| Schiff Bases | Enhanced Antimicrobial & Anticancer Activity nih.govresearchgate.net | Infectious Diseases, Oncology |

| Metal Complexes | Potent Enzyme Inhibition nih.govresearchgate.net | Metabolic Disorders, Oncology |

| Multi-targeted Hybrids | Dual EGFR/VEGFR-2 Inhibition nih.gov | Oncology |

| Fluorescent Probes | Bio-imaging and Sensing mdpi.comresearchgate.net | Diagnostics |

Green Chemistry Considerations in Future Research and Development

As with all chemical synthesis, there is a growing emphasis on developing environmentally friendly methods for producing this compound and its derivatives. Green chemistry principles are being applied to minimize waste and avoid hazardous reagents. bldpharm.comnih.gov For thiazole synthesis, this includes the use of techniques like microwave irradiation and ultrasound synthesis, as well as employing green solvents and biocatalysts. bldpharm.com Biocatalysis, while currently having lower yields than traditional chemical methods like the Hantzsch synthesis, offers a promising aqueous, metal-free alternative. Studies have shown that implementing flow chemistry and enzymatic methods can significantly reduce the environmental impact, as measured by the E-factor (kg of waste per kg of product), compared to conventional batch processes. For the synthesis of derivatives like Schiff bases, green methods such as using water as a solvent or employing microwave and ultrasound irradiation are also being adopted. ekb.eg

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(4-nitrophenyl)thiazole-4-carbaldehyde, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via Hantzsch thiazole formation. A general procedure involves reacting substituted acetophenones with thiourea derivatives under reflux conditions in ethanol, followed by purification via recrystallization. For characterization, use melting point analysis, thin-layer chromatography (TLC) for purity assessment, and spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the aldehyde proton at ~9.8–10.2 ppm and nitrophenyl aromatic signals between 7.5–8.5 ppm .

- FT-IR : Identify the aldehyde C=O stretch at ~1700 cm⁻¹ and nitro group absorptions near 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with calculated masses .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination .

- Refinement : SHELXL is preferred for small-molecule refinement, with anisotropic displacement parameters for non-H atoms. WinGX provides a graphical interface for validation and ORTEP-style visualization .

Q. What safety precautions are required when handling nitro-substituted thiazole derivatives?

- Methodological Answer : Nitro groups are potential oxidizers. Follow protocols for:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aldehydes/nitroaromatic vapors .

- Storage : Keep in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for ultrasound-assisted synthesis of nitroaryl thiazole derivatives?

- Methodological Answer : Catalyst-free ultrasonic synthesis enhances efficiency by promoting cavitation. Key parameters:

- Frequency : 20–40 kHz for optimal energy transfer.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nitro group reactivity .

- Time-Temperature Trade-off : Reduce reaction time from 6 hours (reflux) to 1–2 hours at 50–60°C .

Q. How are structural ambiguities resolved when crystallographic data shows disorder in the nitro or thiazole moieties?

- Methodological Answer : For disordered regions:

- Multi-Component Refinement : Split the model into two or more occupancy-weighted parts in SHELXL .

- Restraints : Apply SIMU/DELU restraints to stabilize anisotropic displacement parameters .

- Computational Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to identify improbable bond lengths/angles .

Q. What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using DFT (B3LYP/6-311+G(d,p)) to identify electrophilic sites (LUMO localized on aldehyde/nitro groups) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., aldehyde carbon) to predict nucleophilic attack sites .

- Kinetic Studies : Simulate transition states for addition reactions (e.g., with hydrazines) using Nudged Elastic Band (NEB) methods .

Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR) against microbial targets?

- Methodological Answer :

- Scaffold Modification : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) or introduce substituents at the thiazole C5 position via Vilsmeier-Haack reactions .

- Biological Assays : Test derivatives against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values) and time-kill assays .

- Docking Studies : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) and correlate binding scores with experimental IC₅₀ values .

Data Contradictions and Validation

- Spectral Discrepancies : If NMR signals for the thiazole ring conflict with literature (e.g., C4 vs. C5 substitution), re-analyze NOESY/HSQC to confirm through-space correlations .

- Crystallographic vs. Computational Geometries : Resolve deviations >0.05 Å in bond lengths by re-examining hydrogen bonding or crystal packing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.